5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile
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Overview
Description
5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired isoxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the isoxazole ring.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile
- 5-Amino-3-(3-fluorophenyl)isoxazole-4-carbonitrile
- 5-Amino-3-(3-bromophenyl)isoxazole-4-carbonitrile
Uniqueness
5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-7-3-1-2-6(4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUGRHWYXWQSFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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